Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate
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Overview
Description
Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethyl group, and an amino group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate typically involves multiple steps. One common route starts with the bromination of a suitable benzoate precursor, followed by the introduction of the cyclopropylmethyl group through nucleophilic substitution. The final step involves the esterification of the carboxylic acid group to form the methyl ester. Reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to amines.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but often involve temperatures ranging from room temperature to reflux conditions and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed depend on the specific reaction. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar structure but lacks the cyclopropylmethyl group.
Methyl 3-bromo-5-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of the cyclopropylmethyl group.
Uniqueness
Methyl 3-bromo-5-((cyclopropylmethyl)amino)benzoate is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 3-bromo-5-(cyclopropylmethylamino)benzoate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)9-4-10(13)6-11(5-9)14-7-8-2-3-8/h4-6,8,14H,2-3,7H2,1H3 |
InChI Key |
XLBFEMQLTRGBOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)NCC2CC2 |
Origin of Product |
United States |
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